Limaprost alfadex

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Limaprost alfadex is an oral prostaglandin E1 analog used to improve symptoms associated with thromboangiitis obliterans, acquired lumbar spinal canal stenosis, and other ischemic conditions . Prostaglandins act on various cells such as vascular smooth muscle cells, causing constriction or dilation, on platelets causing aggregation or disaggregation, and on spinal neurons causing pain . This compound has been shown to improve peripheral circulatory failure with a vasodilator action and an antithrombotic effect .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of limaprost alfadex involves the synthesis of limaprost, followed by its complexation with alfadex (alpha-cyclodextrin). The synthetic route for limaprost typically involves the following steps:

Synthesis of Prostaglandin E1 (PGE1) Analog: The synthesis starts with the preparation of the prostaglandin E1 analog, which involves multiple steps of organic synthesis, including the formation of key intermediates through reactions such as Wittig reactions, esterifications, and reductions.

Complexation with Alfadex: Limaprost is then complexed with alfadex to form this compound. This is achieved by dissolving limaprost in a suitable solvent and mixing it with an aqueous solution of alfadex.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis of limaprost followed by its complexation with alfadex. The process includes:

Bulk Synthesis: Large-scale synthesis of limaprost using optimized reaction conditions to ensure high yield and purity.

Complexation and Lyophilization: The synthesized limaprost is complexed with alfadex in large reactors, followed by lyophilization to produce the final product in tablet form.

Analyse Chemischer Reaktionen

Types of Reactions

Limaprost alfadex undergoes various chemical reactions, including:

Oxidation: Limaprost can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert limaprost into reduced forms.

Substitution: Substitution reactions can occur at specific functional groups in the limaprost molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of limaprost, which can have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Limaprost alfadex functions primarily as a vasodilator, improving blood flow to peripheral tissues. It is particularly effective in treating symptoms associated with peripheral circulatory disorders, such as:

- Thromboangiitis obliterans : this compound alleviates symptoms such as pain, ulcers, and cold sensations in the extremities associated with this condition .

- Lumbar spinal canal stenosis : It has shown efficacy in improving blood flow to the cauda equina, thereby enhancing nerve function and reducing symptoms like neurogenic claudication .

Treatment of Ischemic Symptoms

This compound is indicated for various ischemic symptoms, including:

- Ulcers and Pain : It has been approved for use in patients suffering from ulcers and pain related to thromboangiitis obliterans. Clinical studies have demonstrated significant improvements in these symptoms following treatment .

Peripheral Circulatory Disorders

The compound has been shown to improve peripheral circulatory failure through its vasodilatory action. This is particularly beneficial for patients with chronic conditions like:

- Obstructive thromboangiitis : Patients report improved circulation and reduced pain after treatment with this compound .

- Cervical Spondylosis : Although initial studies did not show anticipated efficacy, ongoing research indicates potential benefits in postoperative settings for cervical myelopathy .

Case Study 1: Efficacy in Lumbar Spinal Stenosis

A preliminary study assessed the effectiveness of this compound in patients with lumbar spinal stenosis presenting neurogenic claudication. The results indicated a significant improvement in walking function scores over a treatment period of four weeks. Patients reported enhanced physical functioning as measured by the Short Form Health Survey (SF-8) .

| Parameter | Baseline Score | Post-Treatment Score | Improvement |

|---|---|---|---|

| Walking Function Score (JOABPEQ) | 45 | 70 | +25 |

| Physical Component Score (SF-8) | 50 | 65 | +15 |

Case Study 2: Thromboangiitis Obliterans

In a cohort of patients with thromboangiitis obliterans, this compound was administered to evaluate its impact on ischemic symptoms. The study reported substantial improvements in ulcer healing and pain reduction after eight weeks of treatment.

| Symptom | Pre-Treatment Severity (Scale 1-10) | Post-Treatment Severity (Scale 1-10) |

|---|---|---|

| Pain | 8 | 3 |

| Ulcer Size (cm²) | 5 | 1 |

Wirkmechanismus

Limaprost alfadex exerts its effects through several mechanisms:

Vasodilation: Promotes the widening of blood vessels, improving blood flow.

Antithrombotic Effect: Inhibits platelet aggregation, reducing the risk of blood clots.

Normalization of Nerve Function: Improves blood flow in nerve tissues, normalizing nerve function in conditions like cervical spondylosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Prostaglandin E1 (PGE1): The parent compound of limaprost, used for similar therapeutic purposes.

Prostaglandin E2 (PGE2): Another prostaglandin analog with similar vasodilatory and anti-inflammatory properties.

Prostaglandin F2α (PGF2α): Used in different therapeutic areas but shares some pharmacological properties with limaprost.

Uniqueness of Limaprost Alfadex

This compound is unique due to its specific formulation with alfadex, which enhances its stability and bioavailability. This complexation allows for better therapeutic outcomes compared to other prostaglandin analogs .

Biologische Aktivität

Limaprost alfadex is a synthetic analog of prostaglandin E1, primarily utilized for its vasodilatory and antithrombotic properties. This compound has been extensively studied for its biological activity, particularly in improving peripheral blood circulation and alleviating symptoms associated with ischemic conditions. The following sections will detail its pharmacological effects, mechanisms of action, clinical studies, and comparative efficacy with other treatments.

Pharmacological Properties

Mechanism of Action:

this compound acts as an agonist at various prostaglandin E2 receptors (EP1, EP2, EP3, and EP4), which are integral to mediating smooth muscle relaxation and vasodilation. By stimulating adenylate cyclase pathways, it enhances intracellular cyclic AMP levels, leading to vasodilation in vascular smooth muscle cells .

Pharmacodynamics:

- Vasodilation : Limaprost promotes increased blood flow to extremities by relaxing vascular smooth muscles.

- Antithrombotic Effects : It inhibits platelet aggregation and reduces thrombus formation, which is critical in managing conditions like thromboangiitis obliterans .

- Nerve Function Improvement : Studies indicate that limaprost can enhance blood flow in nerve tissues, particularly beneficial in conditions like cervical spondylosis .

Case Studies and Clinical Trials

-

Efficacy in Lumbar Spinal Stenosis (LSS) :

A multicenter randomized trial compared the efficacy of limaprost with nonsteroidal anti-inflammatory drugs (NSAIDs) for treating radiculopathy due to LSS. Patients were divided into three groups: limaprost alone, NSAIDs alone, and a combination of both. The study noted significant improvements in radicular pain with combination therapy compared to monotherapy .The combination treatment showed marked alleviation of symptoms compared to NSAIDs alone, suggesting a synergistic effect .Treatment Group NRS Pain at Rest (Baseline) NRS Pain at Rest (6 Weeks) Significant Change Limaprost 2.8 ± 0.6 2.7 ± 0.6 No NSAIDs 2.5 ± 0.6 3.9 ± 0.6 Yes Limaprost + NSAIDs 2.7 ± 0.6 2.4 ± 0.6 Yes -

Safety Profile :

A self-controlled case series indicated that limaprost exposure increased the risk of bleeding by 1.5 times compared to non-exposure periods, especially within the first week of treatment initiation . This highlights the importance of monitoring patients for potential adverse effects during treatment.

Comparative Studies

Recent studies have also compared limaprost with other analgesics such as pregabalin for managing leg pain in patients with LSS. Both medications significantly improved pain relief and quality of life metrics; however, the combined use of limaprost and NSAIDs was found to be more effective than either agent alone .

| Comparison Study | Limaprost Efficacy | Pregabalin Efficacy |

|---|---|---|

| Pain Reduction | Significant | Significant |

| Disability Improvement | Moderate | Moderate |

| Quality of Life | Improved | Improved |

Eigenschaften

CAS-Nummer |

88852-12-4 |

|---|---|

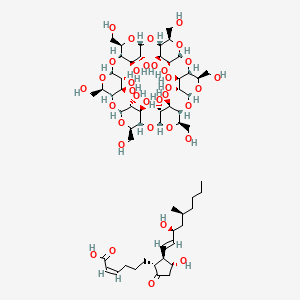

Molekularformel |

C58H96O35 |

Molekulargewicht |

1353.4 g/mol |

IUPAC-Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid |

InChI |

InChI=1S/C36H60O30.C22H36O5/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h7-54H,1-6H2;8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b;11-8+,13-12+/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;16-,17+,18+,19+,21+/m10/s1 |

InChI-Schlüssel |

YBJQXILILWHFAT-UYXACNQFSA-N |

SMILES |

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCC=CC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O |

Isomerische SMILES |

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O)O.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O |

Kanonische SMILES |

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Prorenal; Limaprost alfadex; OP 1306 - alpha-cyclodextrin; Opalmon; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.